2-Naphthalenol, decahydro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

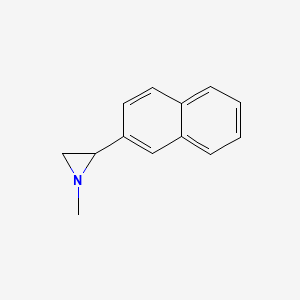

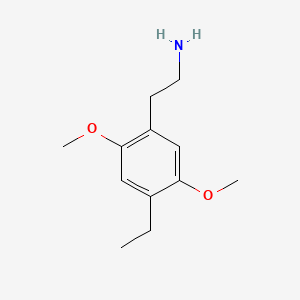

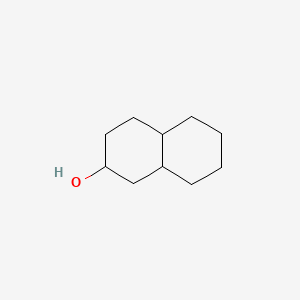

2-Naphthalenol, decahydro-, also known as 2-Decalol, 2-Hydroxydecalin, Decahydro-2-naphthol, and Decahydronapthol-2 , is a chemical compound with the molecular formula C10H18O and a molecular weight of 154.2493 . It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring .

Synthesis Analysis

While specific synthesis methods for 2-Naphthalenol, decahydro- were not found in the search results, naphthalenes in general can be produced by distillation and fractionation of petroleum or coal tar .Molecular Structure Analysis

The IUPAC Standard InChI for 2-Naphthalenol, decahydro- is InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2 . This structure is also available as a 2d Mol file .Physical and Chemical Properties Analysis

2-Naphthalenol, decahydro- has a molecular weight of 154.2493 . The exact mass is 154.14 . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 211.6±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Safety and Hazards

2-Naphthalenol, decahydro- is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also a skin irritant and when heated to decomposition it emits acrid smoke and irritating fumes .

Wirkmechanismus

Decahydro-2-naphthol, also known as 2-Decalol or 2-Naphthalenol, decahydro-, is a chemical compound with the molecular formula C10H18O . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s structurally analogous to a section of the steroid hormone androsterone , suggesting potential interactions with similar targets as androsterone.

Mode of Action

It’s known to form bonds with the carbonyl group on dna , which could potentially alter gene expression or interfere with DNA replication.

Biochemical Pathways

Its structural similarity to androsterone suggests it may interact with pathways involving steroid hormones .

Pharmacokinetics

Its physical properties such as boiling point (109 °c/14 mmhg) and density (0996 g/mL at 25 °C) suggest that it could be absorbed and distributed in the body .

Result of Action

Decahydro-2-naphthol exhibits anticancer properties by inhibiting nucleic acid synthesis through the suppression of ribonucleotide reductase enzyme activity . This could potentially lead to the death of cancer cells.

Eigenschaften

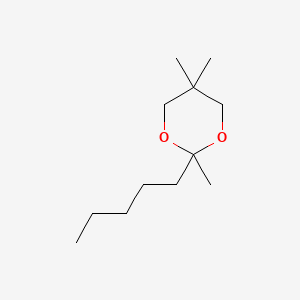

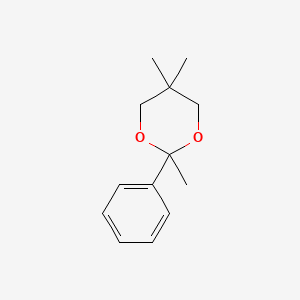

| { "Design of the Synthesis Pathway": "The synthesis of 2-Naphthalenol, decahydro- can be achieved through a multi-step process involving the reduction of naphthalene followed by a series of chemical reactions.", "Starting Materials": [ "Naphthalene", "Hydrogen gas", "Sodium", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium borohydride", "Acetic acid", "Sulfuric acid", "Sodium sulfate", "Water" ], "Reaction": [ "Step 1: Reduction of naphthalene with hydrogen gas and sodium metal in the presence of methanol.", "Step 2: Neutralization of the resulting solution with sodium hydroxide.", "Step 3: Acidification of the solution with hydrochloric acid to obtain 1,2,3,4-tetrahydro-naphthalene.", "Step 4: Reduction of 1,2,3,4-tetrahydro-naphthalene with sodium borohydride in the presence of acetic acid.", "Step 5: Oxidation of the resulting diol with sulfuric acid to obtain 2-Naphthalenol, decahydro-.", "Step 6: Purification of the product by washing with water and drying with sodium sulfate." ] } | |

CAS-Nummer |

825-51-4 |

Molekularformel |

C10H18O |

Molekulargewicht |

154.25 g/mol |

IUPAC-Name |

(4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |

InChI |

InChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2/t8-,9+,10?/m1/s1 |

InChI-Schlüssel |

UPMAOXLCTXPPAG-ZDGBYWQASA-N |

Isomerische SMILES |

C1CC[C@H]2CC(CC[C@H]2C1)O |

SMILES |

C1CCC2CC(CCC2C1)O |

Kanonische SMILES |

C1CCC2CC(CCC2C1)O |

Aussehen |

Solid powder |

| 1424-36-8 2529-06-8 1424-37-9 825-51-4 |

|

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-Naphthalenol, decahydro-; 2-Decalinol; 2-Decalol; 2-Hydroxydecalin; Decahydronaphthol-2; Decahydro-beta-naphthol. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-decalol?

A1: 2-decalol has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: How many stereoisomers of 2-decalol exist?

A2: Due to the two fused cyclohexane rings, 2-decalol has several stereoisomers. The rings can be cis or trans fused, and the hydroxyl group can be in an axial or equatorial position, leading to multiple possibilities.

Q3: Which isomers of 2-decalol have been studied for their biological activity?

A3: Research has focused on cis,cis- , trans,cis-, and trans,trans- isomers of 2-decalol in relation to their metabolism and enzyme inhibition properties.

Q4: How is 2-decalol metabolized in rabbits?

A4: Studies have shown that rabbits metabolize both cis and trans-decalin, the parent hydrocarbon of 2-decalol, primarily into racemic secondary alcohols. These are then excreted in urine as ether glucuronides.

Q5: Do the cis and trans isomers of decalin yield the same metabolic products in rabbits?

A5: No, while both isomers are primarily oxidized to racemic secondary alcohols, the specific products differ. cis-Decalin mainly forms cis,cis-2-decalol with some cis,trans-2-decalol. Conversely, trans-decalin primarily yields trans,cis-2-decalol and a small amount of trans,trans-2-decalol.

Q6: What types of enzymes are potentially involved in decalin and 2-decalol metabolism?

A6: Research suggests that enzymes similar to steroid hydroxylases might play a role in the biological oxidation of decalin. This hypothesis stems from the observation that decalin metabolism does not seem to follow a free-radical mechanism and results in racemic alcohol production, which is atypical for enzymatic reactions.

Q7: Are there specific enzymes that 2-decalol derivatives are known to inhibit?

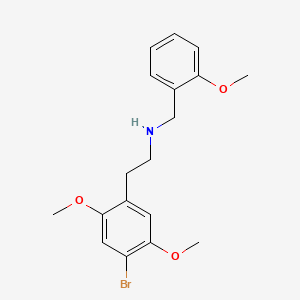

A7: Yes, certain derivatives of 2-decalol, specifically (2S,4aR,8aS)-cis,cis-decahydro-2-naphthyl-N-n-butylcarbamate, have demonstrated inhibitory effects on Pseudomonas lipase and porcine pancreatic lipase.

Q8: How does the stereochemistry of 2-decalol derivatives influence their enzyme inhibition potency?

A8: Studies on Pseudomonas lipase inhibition show a significant difference in potency between enantiomers of cis,cis-decahydro-2-naphthyl-N-n-butylcarbamate. The (2S,4aR,8aS)- isomer is 3.5 times more potent than the (2R,4aS,8aR)- isomer. Additionally, racemic cis,cis- and trans,cis-decahydro-2-naphthyl-N-n-butylcarbamates exhibit similar inhibitory potency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.